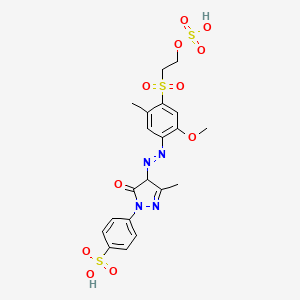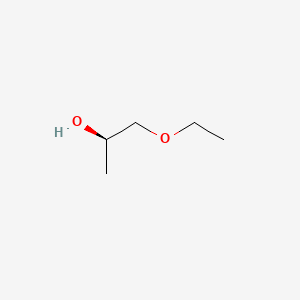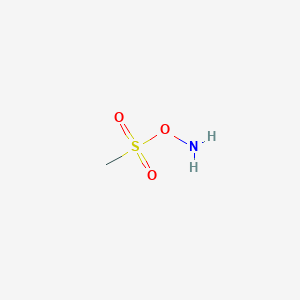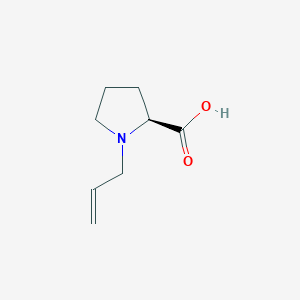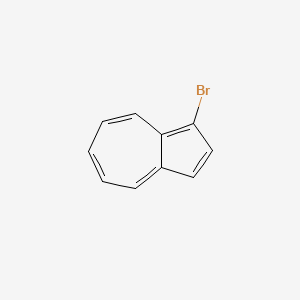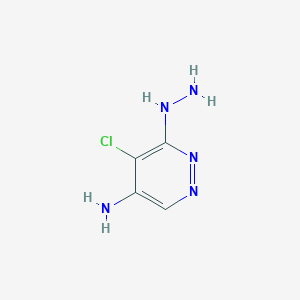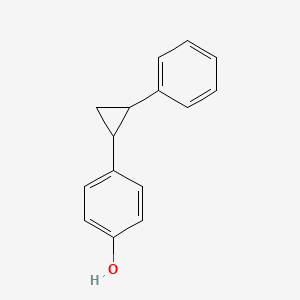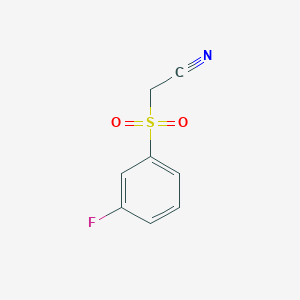
1,3,5-Trimethyl-2-phenoxy-benzene
Descripción general
Descripción
1,3,5-Trimethyl-2-phenoxy-benzene is a chemical compound with the molecular formula C15H16O and a molecular weight of 212.29 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1,3,5-Trimethyl-2-phenoxy-benzene consists of a benzene ring with three methyl groups and one phenoxy group attached . The exact structure can be represented by the SMILES notation:Cc1cc(cc(c1)C)OC2=CC=CC=C2 .
Aplicaciones Científicas De Investigación
Catalytic Oxidation and Synthesis
Research indicates that benzene derivatives, including those similar to 1,3,5-Trimethyl-2-phenoxy-benzene, play a role in catalytic processes. For instance, benzene and mesitylene (a trimethylbenzene isomer) have been oxidized to their corresponding phenol and aldehyde derivatives using vanadium catalysts, highlighting the potential of these compounds in catalytic oxidation processes (Reis et al., 2004).
Supramolecular Chemistry and Material Science
Compounds structurally related to 1,3,5-Trimethyl-2-phenoxy-benzene have been utilized in the creation of supramolecular structures and materials. A notable example is the top-down preparation of supramolecular polymeric membranes using a photocyclic aromatization process that yields a 1,3,5-trisubstituted benzene derivative, demonstrating the role of such compounds in developing new materials with potential applications in filtration, separation, and sensor technologies (Liu et al., 2013).
Electrochemical Applications
The synthesis and investigation of novel 1,3,5-tris(oligothienyl)benzenes, related to the compound of interest, have shown their utility in electrochemistry. These compounds have been used to develop two- or three-dimensional conducting polymers, suggesting potential applications in electronic devices, energy storage, and conversion systems (Chérioux & Guyard, 2001).
Advanced Oxidation Processes
In the context of environmental science, research on the catalytic oxidation of benzene derivatives, including 1,3,5-trimethylbenzene, to phenol using iron ZSM-5 catalysts and nitrous oxide as the oxidant has been reported. These studies contribute to understanding advanced oxidation processes for the conversion of aromatic compounds to more valuable or less harmful products, with implications for pollution control and chemical synthesis (Ribera et al., 2000).
Mecanismo De Acción
Safety and Hazards
Safety data for 1,3,5-Trimethyl-2-phenoxy-benzene indicates that it should be handled with care to avoid contact with skin and eyes, and to prevent inhalation or ingestion . In case of exposure, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off the chemical with soap and water, and seeking immediate medical attention .
Direcciones Futuras
Propiedades
IUPAC Name |
1,3,5-trimethyl-2-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEGJDHYFUQUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467720 | |
| Record name | 1,3,5-trimethyl-2-phenoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61343-87-1 | |
| Record name | 1,3,5-trimethyl-2-phenoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 2-[[(3-chloro-4-methoxy-phenyl)amino]methylidene]propanedioate](/img/structure/B3054532.png)
